molecular formula C13H16ClNO B7475169 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one

3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one

Cat. No. B7475169
M. Wt: 237.72 g/mol
InChI Key: PUGZRBBMOYJWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as 4-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a designer drug that has gained popularity among drug users due to its stimulant properties. The chemical structure of 4-Cl-PVP is similar to other cathinones such as alpha-PVP and MDPV, which have been associated with adverse health effects.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the synaptic cleft. The increased levels of dopamine stimulate the reward pathway, which leads to a feeling of euphoria. The prolonged use of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one can lead to addiction and other adverse health effects.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been shown to have a stimulant effect on the central nervous system. It increases the levels of dopamine, norepinephrine, and serotonin in the brain. The increased levels of these neurotransmitters can lead to a feeling of euphoria, increased energy, and alertness. However, the prolonged use of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one can lead to adverse health effects such as psychosis, seizures, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its ability to stimulate the central nervous system and its similarity to other cathinones. This makes it a useful tool in studying the effects of cathinones on the brain. However, the limitations of using 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one include its potential for addiction and adverse health effects. The use of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments should be done with caution and under controlled conditions.

Future Directions

There are several future directions for the study of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one. One direction is to study its effects on the dopamine transporter and other neurotransmitter systems. Another direction is to study its long-term effects on the brain and behavior. Additionally, more research is needed to understand the mechanisms of addiction and withdrawal associated with 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one. Finally, the development of safer and more effective treatments for addiction to 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one and other cathinones is an important area of future research.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and propanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to produce a pure product. The purity of the product is important for its use in scientific research.

Scientific Research Applications

3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. The increased levels of dopamine can lead to euphoria and addiction.

properties

IUPAC Name

3-(4-chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGZRBBMOYJWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.